Tumor Uptake of 188Re-Trisuccin-HuCC49deltaCH2 vs. 188Re-Trisuccin-HuCC49 in LS174T Xenografts
In a direct head-to-head comparison, the 188Re-labeled trisuccin conjugate of the CH2 domain-deleted humanized CC49 antibody (HuCC49deltaCH2) achieved a median tumor uptake of 23.5% ID/g at 24 h post-injection, compared to 17.6% ID/g for the intact HuCC49 conjugate in athymic nude mice bearing intraperitoneal LS174T human colon carcinoma xenografts [1]. This represents a 33.5% higher absolute tumor uptake for the domain-deleted format. Corresponding blood values at 24 h were 0.7% ID/g for HuCC49deltaCH2 and 3.2% ID/g for HuCC49, yielding an approximately 4.6-fold faster blood clearance for the domain-deleted conjugate [1].
| Evidence Dimension | Tumor uptake (% ID/g) and blood clearance at 24 h post-injection |
|---|---|
| Target Compound Data | 188Re-trisuccin-HuCC49deltaCH2: 23.5% ID/g tumor, 0.7% ID/g blood; 188Re-trisuccin-HuCC49: 17.6% ID/g tumor, 3.2% ID/g blood |
| Comparator Or Baseline | Intact HuCC49 conjugate as intra-class comparator |
| Quantified Difference | Tumor uptake: +5.9 percentage points (33.5% relative increase); Blood clearance: 4.6-fold faster for HuCC49deltaCH2 |
| Conditions | Athymic nude mice, i.p. LS174T human colon carcinoma xenografts, 24 h post-injection, carrier-free 188Re, conjugates prepared via 6-oxoheptanoic acid hydrazide method, analyzed by MALDI-TOF MS and HPLC |
Why This Matters
The combination of 23.5% ID/g tumor uptake and rapid blood clearance (0.7% ID/g) with the deltaCH2 format demonstrates trisuccin's ability to support antibody engineering strategies that maximize tumor-to-background ratios, a critical parameter for therapeutic efficacy.
- [1] Safavy A, Khazaeli MB, Safavy K, Mayo MS, Buchsbaum DJ. Biodistribution study of 188Re-labeled trisuccin-HuCC49 and trisuccin-HuCC49deltaCh2 conjugates in athymic nude mice bearing intraperitoneal colon cancer xenografts. Clin Cancer Res. 1999 Oct;5(10 Suppl):2994s-3000s. PMID: 10541333. View Source
